Home > Products > Screening Compounds P48103 > 3-De(hydroxymethyl)-3-methyl Salmeterol
3-De(hydroxymethyl)-3-methyl Salmeterol - 1391054-40-2

3-De(hydroxymethyl)-3-methyl Salmeterol

Catalog Number: EVT-1466172
CAS Number: 1391054-40-2
Molecular Formula: C25H37NO3
Molecular Weight: 399.575
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Salmeterol

Compound Description: Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. It works by relaxing the smooth muscle in the airways, making it easier to breathe.

Formoterol

Compound Description: Formoterol is another LABA used in the treatment of asthma and COPD []. It has a similar mechanism of action to salmeterol.

Budesonide

Compound Description: Budesonide is an inhaled corticosteroid used to reduce inflammation in the airways of individuals with asthma and COPD [].

Relevance: Budesonide is often used in combination with formoterol for the treatment of asthma and COPD []. As formoterol is indirectly related to 3-De(hydroxymethyl)-3-methyl Salmeterol through its similar mechanism of action to Salmeterol (the parent compound of the target), budesonide is also indirectly related.

Tiotropium

Compound Description: Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the treatment of COPD []. It works by blocking the bronchoconstriction effects of acetylcholine in the airways.

Relevance: Tiotropium, similar to formoterol and budesonide, is used in the treatment of COPD, the same disease indication as Salmeterol, the parent compound of 3-De(hydroxymethyl)-3-methyl Salmeterol []. Therefore, tiotropium is indirectly related to the target compound due to their shared therapeutic application.

Umeclidinium/Vilanterol

Compound Description: Umeclidinium/Vilanterol is a combination medication containing a LAMA (umeclidinium) and a LABA (vilanterol) []. This fixed-dose combination is used for maintenance treatment of airflow obstruction in COPD.

Overview

3-De(hydroxymethyl)-3-methyl Salmeterol is a derivative of Salmeterol, a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease. This compound is classified under the category of bronchodilators, which work by relaxing the muscles of the airways, leading to improved airflow and relief from respiratory symptoms. The chemical structure of 3-De(hydroxymethyl)-3-methyl Salmeterol is denoted by the formula C25H37NO3C_{25}H_{37}NO_3 with a molecular weight of approximately 415.57 g/mol .

Source and Classification

Salmeterol itself is recognized in pharmacology as a potent agent for managing asthma symptoms. The specific derivative, 3-De(hydroxymethyl)-3-methyl Salmeterol, shares similar pharmacological properties but may exhibit variations in potency or side effects due to its structural modifications. It falls under the classification of beta-2 adrenergic agonists, which are essential in the management of airway diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol can be derived from established methods used for synthesizing Salmeterol. One common approach involves the condensation of various intermediates followed by reduction and hydrogenation processes. For instance:

  1. Starting Materials: Key intermediates such as 5-(2-bromoacetyl)benzoate derivatives are prepared from hydroxyacetophenone.
  2. Condensation Reactions: The reaction between specific amines and acetyl derivatives leads to the formation of intermediate compounds.
  3. Reduction Steps: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) allows for the conversion of these intermediates into Salmeterol or its derivatives through hydrogenation processes under controlled conditions (temperature and pressure) to ensure high yield and purity .

Technical Details

The detailed synthetic route often includes multiple steps involving purification techniques such as chromatography to isolate desired products effectively. Advanced methods may also employ enzymatic reactions for stereoselective synthesis, enhancing yield and specificity for particular isomers .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-De(hydroxymethyl)-3-methyl Salmeterol features a complex arrangement that includes:

  • Functional Groups: Hydroxymethyl, methyl, and ether groups contributing to its biological activity.
  • Three-dimensional Configuration: The stereochemistry is crucial for its interaction with beta-2 adrenergic receptors, impacting its efficacy.

The InChI key for this compound is provided as GIIZNNXWQWCKIBUHFFFAOYSANGIIZNNXWQWCKIB-UHFFFAOYSA-N, allowing for easy identification in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 3-De(hydroxymethyl)-3-methyl Salmeterol include:

  1. Beta-2 Adrenergic Receptor Binding: The compound acts as an agonist, facilitating bronchodilation.
  2. Metabolic Pathways: It undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain some activity.
  3. Deactivation Mechanisms: The compound's action can be terminated through reuptake mechanisms or enzymatic degradation in the body .
Mechanism of Action

Process and Data

The mechanism by which 3-De(hydroxymethyl)-3-methyl Salmeterol exerts its effects involves:

  1. Binding to Receptors: The compound binds to beta-2 adrenergic receptors on airway smooth muscle cells.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, leading to relaxation of smooth muscle.
  3. Duration of Action: Its lipophilic nature allows it to remain in the receptor site longer than short-acting agonists, providing sustained bronchodilation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a physiological pH range.

Relevant data indicates that it has a high degree of protein binding (approximately 96%), which influences its pharmacokinetics significantly .

Applications

Scientific Uses

The primary applications of 3-De(hydroxymethyl)-3-methyl Salmeterol include:

  • Pharmaceutical Development: As a potential therapeutic agent for respiratory conditions.
  • Research Studies: Investigating its pharmacological properties compared to other beta-agonists.
  • Formulation Development: Exploring different delivery methods (e.g., inhalation powders or aerosols) to optimize therapeutic outcomes.

This compound represents an important area of research within respiratory pharmacotherapy, with ongoing studies aimed at understanding its full therapeutic potential and mechanisms .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

3-De(hydroxymethyl)-3-methyl Salmeterol is systematically named as 4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol under IUPAC conventions [1] [4]. Its molecular formula is C25H37NO3, with a molecular weight of 399.566 g/mol [1] [3]. This structure retains the core phenylethanolamine pharmacophore of beta-agonists but features critical modifications: absence of the C3 hydroxymethyl group and a methyl substituent at the C3 position of the aromatic ring. The compound exists as a free base, distinguishing it from the xinafoate salt form of the parent drug salmeterol [9].

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H37NO3
Molecular Weight (g/mol)399.566
Exact Mass (Da)399.277
CAS Registry Number1391054-40-2
UNII Identifier0GXZ949COY

Stereochemical Configuration and Isomerism

The compound exhibits racemic stereochemistry, confirmed by its optical activity annotation (±) in chemical databases [4]. It possesses one chiral center at the benzylic carbon of the ethanolamine side chain (C1 of the ethyl chain), theoretically enabling R- and S-enantiomers. However, it is exclusively documented as a racemic mixture in all available sources, with no commercial isolation of individual enantiomers reported [4]. This contrasts with salmeterol, which is typically administered as the single R-enantiomer for therapeutic efficacy. The absence of defined stereocenters in crystallographic data further supports its characterization as a racemate [4] [8].

Table 2: Stereochemistry Profile

Property3-De(hydroxymethyl)-3-methyl SalmeterolSalmeterol
Defined Stereocenters1 (racemic mixture)1 (R-enantiomer)
Optical Activity(±)(+)
E/Z IsomersNoneNone

Comparative Analysis with Parent Compound (Salmeterol)

Structurally, this analog diverges from salmeterol (C25H37NO4) through two key modifications:

  • Replacement of the hydroxymethyl (-CH2OH) group at C3 of the aromatic ring with a methyl (-CH3) substituent [1] [5].
  • Lack of the C3 hydroxymethyl oxygen, reducing molecular weight by 16 Da compared to salmeterol [5] [9].

These alterations significantly impact polarity and hydrogen-bonding capacity. The LogP value of 5.31 indicates enhanced lipophilicity versus salmeterol (LogP ~4.85), potentially affecting membrane permeability [1]. Pharmacologically, the loss of the hydroxymethyl group disrupts a key interaction site in the beta-2 adrenergic receptor’s active site, explaining its classification as a salmeterol impurity/degradant rather than an active compound [4] [9].

Table 3: Structural Comparison with Salmeterol

Feature3-De(hydroxymethyl)-3-methyl SalmeterolSalmeterol
Aromatic Ring C3 Substituent-CH3-CH2OH
Molecular FormulaC25H37NO3C25H37NO4
Molecular Weight (Da)399.566415.565
Pharmacological RoleInactive impurity (EP/USP specified)Beta-2 agonist drug

X-ray Crystallography and Solid-State Properties

Direct X-ray diffraction data for this specific compound is unavailable in the literature. However, insights can be inferred from structurally related salmeterol derivatives and piperidone-based crystals:

  • Analogous salmeterol impurities exhibit extended aliphatic chain conformations stabilized by van der Waals interactions [7].
  • Hirshfeld surface analysis of comparable compounds (e.g., 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one) reveals that H⋯H interactions dominate (68% contribution), followed by C⋯H/H⋯C (19%) and O⋯H/H⋯O (12%) contacts [8].
  • The phenylbutoxyhexyl side chain likely adopts a linear conformation in the solid state, minimizing steric strain.
  • Hydrogen bonding is limited to the phenolic OH and amino groups, potentially forming chains via O-H⋯O/N-H⋯O bonds, as observed in salmeterol xinafoate salts [9].

Despite the absence of experimental crystal data, computational models suggest a monoclinic or orthorhombic lattice with moderate packing efficiency, typical of long-chain alkyl-aromatics [6] [10].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Predicted 1H NMR shifts based on structural analogs [4] [8]:

  • Aromatic protons: δ 6.5–7.3 ppm (multiplet, 9H, Ar-H)
  • Methylphenol -CH3: δ 2.25 ppm (singlet, 3H)
  • Ethanolamine -CH(OH): δ 4.70 ppm (multiplet, 1H)
  • Methylene bridges (-OCH2-, -NCH2-: δ 2.50–3.80 ppm (multiple signals, 16H)
  • Aliphatic chain protons: δ 1.25–1.60 ppm (multiplet, 12H)

13C NMR would feature characteristic peaks at:

  • Phenyl carbons: 115–150 ppm
  • Aliphatic chain carbons: 25–70 ppm
  • Ethanolamine C-OH: 65–70 ppm

Infrared Spectroscopy

Key IR absorptions derived from functional groups [6] [10]:

  • Phenolic O-H stretch: 3200–3400 cm−1 (broad)
  • Aliphatic C-H stretch: 2850–2960 cm−1
  • Amine N-H bend: 1600–1650 cm−1
  • Aromatic C=C: 1480–1580 cm−1
  • Ether C-O-C: 1100–1250 cm−1

Mass Spectrometry

  • ESI-MS+: [M+H]+ at m/z 400.284
  • Fragmentation pattern:
  • Loss of H2O (m/z 382)
  • Cleavage of the ether chain (m/z 135, [C6H5(CH2)4O]+)
  • Phenylethanolamine backbone (m/z 150) [1] [4]

Table 4: Spectroscopic Signatures

TechniqueKey SignalsAssignment
1H NMRδ 2.25 ppm (s, 3H)C3-methyl group
δ 4.70 ppm (m, 1H)-CH(OH)- ethanolamine
IR3200–3400 cm−1Phenolic O-H stretch
1100–1250 cm−1Ether (C-O-C) vibration
MSm/z 400.284[M+H]+ (C25H38NO3)
m/z 382.271[M+H–H2O]+

Appendix: Compound Nomenclature

Properties

CAS Number

1391054-40-2

Product Name

3-De(hydroxymethyl)-3-methyl Salmeterol

IUPAC Name

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol

Molecular Formula

C25H37NO3

Molecular Weight

399.575

InChI

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3

InChI Key

CRLOZJFZHGTJNG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O

Synonyms

4-Hydroxy-3-methyl-α-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1-benzenemethanol;Salmeterol EP Impurity F;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.